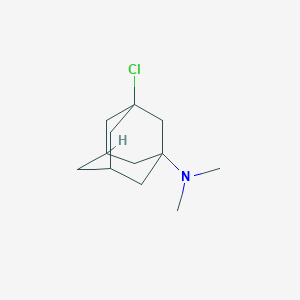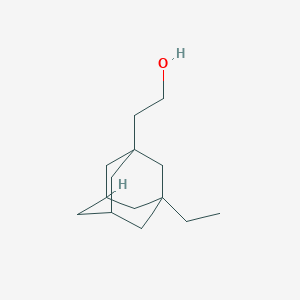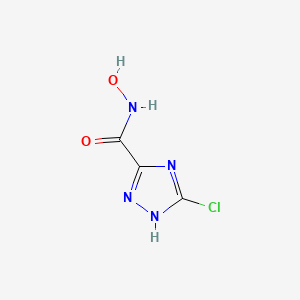
2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline
Overview
Description
2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline (2-BP-4-Cl-7-FQ) is a synthetic heterocyclic compound with a broad range of applications in scientific research. Due to its unique structure, 2-BP-4-Cl-7-FQ has a wide range of biochemical and physiological effects, making it a valuable tool for a variety of laboratory experiments.
Scientific Research Applications
Anticancer Potential
Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase :
- Some derivatives of 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline show significant cytotoxicity against HeLa cells, suggesting potential as inhibitors of EGFR tyrosine kinase (Mphahlele, Paumo, & Choong, 2017).
- Synthesis of indole-aminoquinazolines, through modification of the 2-aryl-4-chloroquinazolines, demonstrates cytotoxicity against various cancer cell lines, indicating potential as anticancer agents (Mphahlele, Mmonwa, Aro, McGaw, & Choong, 2018).
Synthesis of Derivatives with Anticancer Properties :
- The synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, an intermediate in the creation of small molecule anticancer drugs, demonstrates the utility of similar compounds in anticancer drug development (Zhou, Wang, Xiao, Yang, & Xu, 2019).
Antimicrobial Applications
Novel Antibacterial Agents :
- Certain derivatives exhibit potent antibacterial activities against a range of bacteria, making them candidates for developing new antibacterial drugs (Kuramoto, Ohshita, Yoshida, Yazaki, Shiro, & Koike, 2003).
Synthesis of Derivatives with Antimicrobial Properties :
- Synthesis of fluoroquinolone-based 4-thiazolidinones shows promising antimicrobial activity, indicating the potential for developing new antimicrobial agents (Patel & Patel, 2010).
Other Applications
Molecular Docking Studies :
- Molecular docking studies of various derivatives suggest their potential binding to specific biological targets, which is crucial for the development of targeted therapies (Mphahlele, Gildenhuys, & Parbhoo, 2017).
Role in Synthesis of Other Chemical Compounds :
- The compound is used in the synthesis of various derivatives, which have been studied for their potential biological activities, demonstrating the compound's utility in the creation of diverse bioactive molecules (Aleksanyan & Hambardzumyan, 2013).
properties
IUPAC Name |
2-(4-bromophenyl)-4-chloro-7-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrClFN2/c15-9-3-1-8(2-4-9)14-18-12-7-10(17)5-6-11(12)13(16)19-14/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBUGKUKHHPJHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)F)C(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693084 | |
| Record name | 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885277-86-1 | |
| Record name | 2-(4-Bromophenyl)-4-chloro-7-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Ethoxycarbonyl)-1,3,5-trimethyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1393605.png)





![3,3',5'-Trifluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1393615.png)




![8-Chloro-1-methylimidazo[1,5-a]pyrazine](/img/structure/B1393624.png)

